Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, an isoxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution.
Formation of Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Final Coupling: The final step involves coupling the isoxazole and piperidine intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: It can be used as a probe to study the function of specific enzymes and receptors in biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, inhibiting their function. The piperidine ring can interact with receptors in the nervous system, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-(5-phenylisoxazol-3-yl)acetyl)piperidine-4-carboxylate: Similar structure but lacks the methoxy group.
Methyl 1-(2-(5-(4-chlorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and research tools.
Properties
IUPAC Name |
methyl 1-[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-16-5-3-13(4-6-16)17-11-15(20-26-17)12-18(22)21-9-7-14(8-10-21)19(23)25-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAYGFKJZBWEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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